molecular formula C7H14F2N2 B13175386 2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine

2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine

Cat. No.: B13175386
M. Wt: 164.20 g/mol
InChI Key: SBDZICRBPQITGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorinated Bioisosteres

The CF₂ group serves as a bioisostere for carbonyl or hydroxyl groups, enabling rational drug design. Researchers have incorporated this scaffold into protease inhibitors, where fluorine’s electronegativity mimics transition-state oxyanions without metabolic liability.

Heterocyclic Chemistry

The pyrrolidine ring participates in strain-release reactions, facilitating ring-opening transformations. A 2024 study demonstrated its utility in generating α-fluoro amines via photochemical C–N bond cleavage, yielding intermediates for anticancer agents.

Computational Modeling

Density functional theory (DFT) calculations reveal the compound’s conformational preferences. The fluorine atoms impose a gauche effect, stabilizing staggered conformations that optimize orbital overlap between the C–F σ* and adjacent C–N σ bonds. This predilection influences docking poses in molecular dynamics simulations of kinase inhibitors.

Recent applications include:

  • CNS drug candidates : Fluorine’s lipophilicity enhances blood-brain barrier penetration in neuroactive compounds.
  • Asymmetric catalysis : Chiral variants act as ligands in copper-catalyzed azide-alkyne cycloadditions, improving enantioselectivity by 20–30% compared to non-fluorinated analogs.

Properties

Molecular Formula

C7H14F2N2

Molecular Weight

164.20 g/mol

IUPAC Name

2,2-difluoro-3-pyrrolidin-1-ylpropan-1-amine

InChI

InChI=1S/C7H14F2N2/c8-7(9,5-10)6-11-3-1-2-4-11/h1-6,10H2

InChI Key

SBDZICRBPQITGD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(CN)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • N-(2,2-Difluoroethyl) prop-2-en-1-amine is a common starting intermediate for synthesizing 2,2-difluoroethylamine derivatives, including related compounds with heterocyclic amines such as pyrrolidine.
  • 2-Chloro-5-(chloromethyl)pyridine and related haloalkyl compounds are used for alkylation steps in some synthetic routes.
  • Pyrrolidine is introduced typically via nucleophilic substitution or reductive amination strategies.

Synthetic Strategy from Patent Literature

A patent (EP2638010B1) describes a multi-step process for preparing 2,2-difluoroethylamine derivatives starting from N-(2,2-difluoroethyl) prop-2-en-1-amine. The key steps include:

  • Step (i): Alkylation Reaction
    N-(2,2-difluoroethyl) prop-2-en-1-amine is reacted with a halogenated heterocyclic compound (e.g., 2-chloro-5-(chloromethyl)pyridine) in the presence of a base such as N,N-diisopropylethylamine or triethylamine. This forms an intermediate containing the difluoroethylamine moiety attached to the heterocycle.

  • Step (ii): Reduction or Amination
    The intermediate is then subjected to hydrogenation or reduction to convert unsaturated or amide groups into the desired amine functionality. Catalytic hydrogenation using hydrogen gas is preferred over complex hydrides due to cost and safety considerations.

  • Workup and Purification
    After reaction completion, the mixture is neutralized and extracted. The product can be isolated by distillation under reduced pressure or by crystallization of its salt forms (e.g., hydrochloride or acetate salts). The pH adjustment to alkaline conditions (pH ~12) facilitates extraction of the free amine.

Specific Synthesis of 2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine

Although detailed stepwise protocols specific to 2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-amine are limited in open literature, the general approach involves:

  • Formation of a 2,2-difluoropropan-1-amine intermediate.
  • Nucleophilic substitution or reductive amination with pyrrolidine to introduce the pyrrolidin-1-yl group at the 3-position of the propanamine chain.

The compound is commercially available in dihydrochloride form for research use, indicating that the final product is often isolated as a salt for stability and ease of handling.

Step Reaction Type Reagents/Conditions Yield (%) Notes
(i) Alkylation N-(2,2-Difluoroethyl) prop-2-en-1-amine + 2-chloro-5-(chloromethyl)pyridine, base (e.g., triethylamine), 70 °C, 16 h ~53 Base excess distilled off; organic extraction and drying
(ii) Reduction/Hydrogenation Catalytic hydrogenation with H2 gas, mild conditions Variable Avoids expensive hydrides; eco-friendly and economical
Workup Extraction and Purification pH adjustment to 12, extraction with organic solvents, distillation or salt crystallization N/A Crystallization of hydrochloride/acetate salts preferred

These conditions are derived from analogous 2,2-difluoroethylamine derivative syntheses and adapted for pyrrolidine substitution.

  • Extraction: After reaction completion, aqueous workup with pH adjustment facilitates separation of the amine.
  • Distillation: Vacuum distillation is used to isolate the pure amine.
  • Salt Formation: Conversion to hydrochloride or acetate salts improves product stability and crystallinity.
  • Chromatography: Silica gel filtration is used to remove impurities before final isolation.
Aspect Complex Hydride Reduction Catalytic Hydrogenation Alkylation with Pyrrolidine
Safety Hazardous, expensive hydrides Safer, uses hydrogen gas Standard nucleophilic substitution
Cost High due to reagents Lower, catalytic process Moderate, depends on reagents
Yield Moderate to low Higher yields reported Moderate (~53% in related systems)
Environmental Impact Less favorable More eco-friendly Depends on solvent and base used
Scalability Limited Good for industrial scale Good, widely used in medicinal chemistry

The preparation of 2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine involves multi-step organic synthesis starting from difluoroalkyl amine precursors. Key steps include alkylation of the amine with suitable haloalkyl intermediates and subsequent reduction or amination to introduce the pyrrolidine ring. Catalytic hydrogenation is preferred over complex hydride reductions for economic and safety reasons. Purification typically involves extraction, distillation, and salt formation. Yields around 50%–60% are typical for analogous compounds. This compound is commercially available for research, often as a dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine is not fully understood, but it is believed to interact with various molecular targets through its amine and fluorine functionalities. These interactions can influence biological pathways and enzyme activities, making it a compound of interest in drug discovery and development.

Comparison with Similar Compounds

2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine

  • Structure : Replaces pyrrolidine (5-membered) with a 7-membered azepan ring and adds a methyl group.
  • Molecular Weight: Higher (206.28 g/mol vs. ~180–190 g/mol for pyrrolidine analogs), impacting solubility and diffusion rates. Applications: Likely explored for similar CNS targets but with altered pharmacokinetics due to ring size .

3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine

  • Structure : Introduces a phenyl group at the propane backbone.
  • Key Differences :
    • Lipophilicity : The aromatic ring increases logP, enhancing membrane permeability but risking off-target interactions .
    • Synthetic Utility : Used in heterocyclic synthesis for building blocks in kinase inhibitors or GPCR ligands .

PF-04455242 (2-methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine)

  • Structure : Incorporates a biphenyl-sulfonyl group and methyl substitution.
  • Key Differences :
    • Pharmacology : Potent κ-opioid receptor (KOR) antagonist with improved selectivity and duration due to sulfonyl and biphenyl groups .
    • Molecular Weight : Significantly higher (≈400 g/mol), reducing CNS penetration compared to the target compound .

Functional Group Modifications

2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-ol Hydrochloride

  • Structure : Replaces the amine with a hydroxyl group.
  • Key Differences :
    • Reactivity : The hydroxyl group increases polarity, reducing blood-brain barrier penetration.
    • Applications : Likely used as an intermediate in synthesizing the target amine via reductive amination .

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine

  • Structure : Contains imidazole-pyrimidine and fluorophenyl groups.
  • Key Differences :
    • Binding Interactions : Imidazole and pyrimidine enable hydrogen bonding and π-stacking, enhancing affinity for enzymes like kinases .
    • Bioavailability : Higher molecular weight (311.36 g/mol) may limit oral absorption compared to the target compound .

Pharmacological Profiles

  • Target Compound: Predicted to act as a KOR antagonist or serotonin/norepinephrine reuptake inhibitor due to structural similarities to PF-04455242 and other amine-based therapeutics .
  • PF-04455242 : Clinically trialed for depression and addiction, with a half-life extended by sulfonyl groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine C₇H₁₄F₂N₂ 180.20 Pyrrolidine, difluoro, primary amine
2,2-Difluoro-3-(4-methylazepan-1-yl)propan-1-amine C₁₀H₂₀F₂N₂ 206.28 7-membered azepan, methyl substitution
PF-04455242 C₂₂H₂₉FN₂O₂S 404.54 Biphenyl-sulfonyl, KOR antagonist
3-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine C₁₃H₂₀N₂ 204.32 Aromatic phenyl, pyrrolidine

Biological Activity

2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine is a fluorinated organic compound notable for its unique structure, which includes a pyrrolidine ring and two fluorine atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating various biological pathways. The presence of fluorine enhances lipophilicity and metabolic stability, making it a candidate for drug development.

  • Molecular Formula : C7_7H16_{16}F2_2N2_2
  • Molecular Weight : 164.20 g/mol
  • Structure : Contains a propanamine backbone with a pyrrolidine ring and two fluorine substituents.

Research indicates that 2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine interacts with specific receptors and enzymes, potentially leading to therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence metabolic pathways by modulating receptor activity.

Potential Therapeutic Applications

  • Drug Discovery : The compound's unique structure allows it to engage in specific interactions with biological targets that may not be possible with non-fluorinated analogs. This makes it particularly valuable for developing new pharmaceuticals.
  • Interactions with Receptors : Ongoing studies are evaluating its effects on G protein-coupled receptors (GPCRs), which are crucial in various physiological processes including inflammation and neurobiology.

Case Studies

A study on the biological activity of 2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine highlighted its potential in modulating GPCR pathways involved in inflammatory responses. The compound was shown to alter signaling pathways that could be beneficial in treating conditions such as asthma and other inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between 2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine and structurally similar compounds:

Compound Name Molecular Formula Key Differences
2,2-Difluoro-3-(3-methylpyrrolidin-1-YL)propan-1-amineC7_7H16_{16}F2_2NMethyl group at a different position on the pyrrolidine ring
2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amideC7_7H14_{14}F2_2N2_2OContains an amide functional group instead of an amine
2,2-Difluoro-3-(2-methylpyrrolidin-1-yloxy)propan-1-aminesC7_7H16_{16}F2_2NContains an ether functional group

This comparison illustrates the unique substitution pattern of 2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine, which contributes to its distinct chemical reactivity and biological properties.

Research Findings

Recent studies have focused on the synthesis and characterization of 2,2-Difluoro-3-(pyrrolidin-1-YL)propan-1-amine dihydrochloride. The synthesis typically involves the reaction of 2,2-difluoropropan-1-amine with pyrrolidine under controlled conditions. This compound has shown promise in various assays aimed at understanding its pharmacological profile.

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been tested against acetylcholinesterase (AChE), where it exhibited significant inhibition potential comparable to established drugs used for Alzheimer's disease treatment .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,2-difluoro-3-(pyrrolidin-1-yl)propan-1-amine?

Answer:
The synthesis of this compound likely involves reductive amination or nucleophilic substitution strategies. For example:

  • Step 1: Prepare a difluorinated propanone precursor (e.g., 2,2-difluoropropan-1-one) and react it with pyrrolidine under acidic conditions to form an imine intermediate.
  • Step 2: Reduce the imine to the primary amine using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.
  • Purity validation: Use HPLC (>95% purity) and confirm structural integrity via 1H^{1}\text{H}/19F^{19}\text{F} NMR .

Basic: How can the structural identity and purity of this compound be confirmed?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H^{1}\text{H} NMR to resolve amine protons and pyrrolidine ring protons (δ ~2.5–3.5 ppm).
    • 19F^{19}\text{F} NMR to confirm difluoro substitution (δ ~-100 to -120 ppm, split due to coupling) .
  • High-Resolution Mass Spectrometry (HRMS): Compare observed [M+H]+^+ with theoretical values (e.g., C7_7H13_{13}F2_2N2_2, calculated 171.1004) .
  • X-ray crystallography: For absolute configuration determination (using SHELX programs for refinement) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use a fume hood to avoid inhalation of vapors/dust (amines can cause respiratory irritation) .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: Which pharmacological targets are plausible for this compound?

Answer:
The pyrrolidinyl group suggests potential κ-opioid receptor (KOR) antagonism , as seen in structurally related compounds (e.g., PF-04455242, a KOR antagonist with a pyrrolidin-1-ylsulfonyl moiety) .

  • Experimental validation: Perform radioligand displacement assays using 3^3H-diprenorphine or 3^3H-U69,593 to measure KOR binding affinity .

Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?

Answer:

  • Modify substituents: Replace pyrrolidine with piperidine (6-membered ring) or morpholine (oxygen-containing) to assess steric/electronic effects on receptor binding .
  • Fluorine substitution: Compare activity with non-fluorinated analogs (e.g., des-F derivatives may show reduced metabolic stability but altered potency) .
  • Assay design: Use functional cAMP assays in HEK-293 cells expressing KOR to measure antagonist/inverse agonist activity .

Advanced: What computational approaches predict its receptor interactions?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with KOR’s active site (PDB: 6VI4). Focus on hydrogen bonding with Tyr312^{312} and hydrophobic contacts with the pyrrolidine ring .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns to assess binding mode retention .

Advanced: How can metabolic stability be evaluated in preclinical studies?

Answer:

  • Liver microsome assays: Incubate with human/rat liver microsomes and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • CYP450 inhibition screening: Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Advanced: How to resolve contradictions in reported binding affinities across studies?

Answer:

  • Reproducibility checks: Standardize assay conditions (buffer pH, temperature) and use reference ligands (e.g., norBNI for KOR).
  • Purity verification: Confirm compound integrity via 13C^{13}\text{C} NMR and HRMS to rule out degradants .
  • Orthogonal assays: Validate findings using both radioligand binding and functional (e.g., GTPγS) assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.